molecular formula C18H16F3N5O B2810204 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034504-55-5

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2810204
CAS No.: 2034504-55-5
M. Wt: 375.355
InChI Key: HOBFWAKRNPDIPF-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.355. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activities. These complexes were characterized by various spectroscopic methods and showed potential through various hydrogen bonding interactions, establishing 1D and 2D supramolecular architectures. This research illustrates the potential use of pyrazole-acetamide derivatives in developing compounds with antioxidant properties (Chkirate et al., 2019).

Antimycobacterial Agents

Compounds closely related to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their in vitro antimycobacterial activity. A library of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids exhibited promising lead compounds with low cytotoxicity against the A549 cancer cell line, indicating their potential as antimycobacterial agents (Emmadi et al., 2015).

Crystal Structure and Characterization

The crystal structure and characterization of compounds within this chemical family have been extensively studied, revealing insights into their molecular structures through single-crystal X-ray diffraction and other spectroscopic methods. These studies are crucial for understanding the chemical and physical properties of such compounds, aiding in the design of new materials with desired functionalities (Nayak et al., 2014).

Antitumor and Antimicrobial Activities

Research into pyrazole-acetamide derivatives has extended into the exploration of their biological activities, including antitumor and antimicrobial effects. Novel thiazole derivatives incorporating the pyrazole moiety have been synthesized and shown to exhibit significant anti-bacterial and anti-fungal activities, highlighting the potential of these compounds in developing new therapeutic agents (Saravanan et al., 2010).

Antioxidant and DNA Binding Activities

Derivatives of pyrazole-acetamide have been evaluated for their antioxidant and DNA binding activities, demonstrating the versatility of these compounds in various scientific applications. Such studies contribute to the understanding of the interactions between small molecules and biological targets, potentially leading to the development of new drugs or diagnostic tools (Kitawat & Singh, 2014).

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)14-3-1-2-13(10-14)11-17(27)24-7-9-26-8-4-15(25-26)16-12-22-5-6-23-16/h1-6,8,10,12H,7,9,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFWAKRNPDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.